1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Description

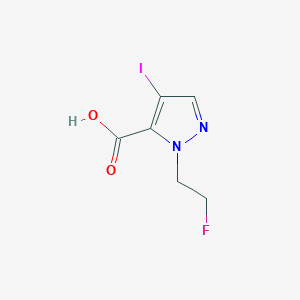

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS 1429418-14-3) is a pyrazole derivative with the molecular formula C₆H₆FIN₂O₂ and a molecular weight of 284.03 g/mol . It features a 2-fluoroethyl substituent at the 1-position and an iodine atom at the 4-position of the pyrazole ring, with a carboxylic acid group at the 5-position. This compound is notable for its high purity (95%) and structural complexity, which makes it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZNHIOHIJREAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1I)C(=O)O)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429418-14-3 | |

| Record name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.

Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl bromide or 2-fluoroethyl tosylate.

Iodination: The iodination at the 4-position of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using reagents like alcohols or amines in the presence of catalysts.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, using appropriate reagents and conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions, due to its ability to form stable complexes with biological molecules.

Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of stable complexes with target molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Key Differences and Implications

Halogen Substituents

- Iodine vs. Chlorine/Fluorine: The iodine atom in the target compound (position 4) provides a larger atomic radius and polarizability compared to chlorine or fluorine in analogous compounds (e.g., 4-chlorophenyl in ).

- Fluoroethyl Groups: The 2-fluoroethyl group in the target compound and its difluoroethyl analog (CAS 1795474-96-2) differ in electronegativity and metabolic stability. Difluoroethyl groups may resist oxidative degradation better than mono-fluoroethyl groups, influencing pharmacokinetics .

Functional Groups

- Carboxylic Acid vs. Ester/Ketone : The carboxylic acid at position 5 in the target compound contrasts with ester or ketone groups in analogs (e.g., ethyl esters in or ketones in ). The acid group enhances hydrogen-bonding capability, making it more suitable for ionic interactions in drug design .

Biological Activity

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS Number: 1429418-56-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

Molecular Formula : C₆H₆FIN₂O₂

Molecular Weight : 284.03 g/mol

IUPAC Name : 2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid

Chemical Structure : Chemical Structure

Biological Activities

The pyrazole ring system is known for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following sections detail the specific biological activities associated with this compound.

Anti-inflammatory Activity

Studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, which is promising compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing significant antibacterial activity . The presence of specific functional groups in the pyrazole structure enhances its efficacy against these pathogens.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. Research indicates that compounds like this compound may induce apoptosis in cancer cells. For instance, studies on related compounds have shown improved cytotoxicity in tumor cell lines when compared to standard chemotherapeutics . The mechanism often involves the inhibition of key signaling pathways involved in cancer progression.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable anti-inflammatory effects to indomethacin, suggesting that modifications in the pyrazole structure can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Burguete et al. investigated a novel series of 1,5-diaryl pyrazoles for their antibacterial properties. Among the compounds tested, one derivative showed significant activity against Klebsiella pneumoniae, highlighting the potential of pyrazole structures in developing new antimicrobial agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with halogenation of the pyrazole core followed by functionalization. Key steps include:

- Fluoroethylation : Introducing the 2-fluoroethyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

- Iodination : Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (e.g., acetic acid) .

- Carboxylation : Oxidation of a methyl or hydroxymethyl group to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions .

- Optimization : Parameters include solvent polarity (DMF for polar intermediates), temperature (60–80°C for iodination), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) . Yield improvements (from 45% to 72%) are achieved by iterative adjustment of stoichiometry and reaction time .

Q. How is the compound characterized spectroscopically, and what analytical techniques are prioritized?

- Techniques :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluoroethyl proton splitting at δ 4.5–5.0 ppm; iodine’s deshielding effect on adjacent carbons) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₆H₆FIN₂O₂: calc. 306.94, obs. 306.93) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for halogenated pyrazoles?

- Crystallographic Workflow :

- Data Collection : High-resolution X-ray diffraction (0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : Use SHELXL for small-molecule refinement, with anisotropic displacement parameters for heavy atoms (iodine, fluorine). Twinning or disorder in the fluoroethyl group requires constraints (e.g., DFIX for C-F bond lengths) .

Q. What strategies address discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

- Experimental Design :

- Target-Specific Assays : Compare IC₅₀ values across isoforms (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) to isolate mechanisms .

- Structural Analog Testing : Replace iodine with chlorine/bromine to assess halogen-dependent activity (e.g., iodine’s bulkiness may hinder target binding) .

- Data Interpretation : Use dose-response curves to differentiate nonspecific cytotoxicity (flat curves) from target-specific inhibition (sigmoidal curves). For example, Zhong et al. (2025) attributed anti-inflammatory activity to COX-2 inhibition (IC₅₀ = 1.2 µM) but noted off-target effects at >10 µM .

Q. How are computational methods applied to predict binding modes with biological targets?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., thymidylate synthase). The carboxylic acid group often chelates Mg²⁺ in active sites .

- MD Simulations : GROMACS simulations (100 ns) reveal stability of the fluoroethyl group in hydrophobic pockets .

- Validation : Overlay docking poses with crystallographic data (e.g., PDB: 3LQF for COX-2) to confirm predictive accuracy .

Comparative Analysis & SAR

Q. How does the 4-iodo substitution influence reactivity compared to chloro/bromo analogs?

- Reactivity Trends :

- Electrophilicity : Iodine’s lower electronegativity increases susceptibility to nucleophilic aromatic substitution (e.g., faster displacement by amines vs. bromine analogs) .

- Cross-Coupling : Suzuki-Miyaura reactions with 4-iodo derivatives proceed at lower Pd catalyst loadings (0.5 mol%) vs. bromo (2 mol%) .

- Biological Impact : Iodine’s larger van der Waals radius enhances steric hindrance, reducing binding affinity to compact active sites (e.g., 4-iodo analog: IC₅₀ = 8.7 µM vs. 4-chloro: IC₅₀ = 3.2 µM for EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.